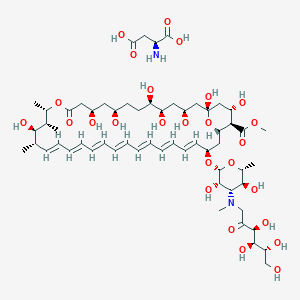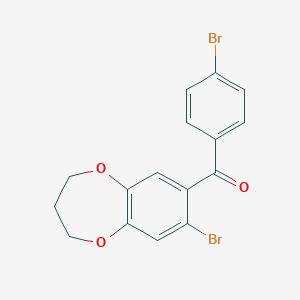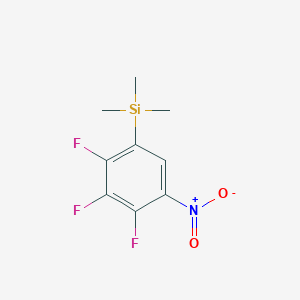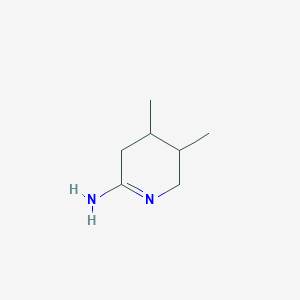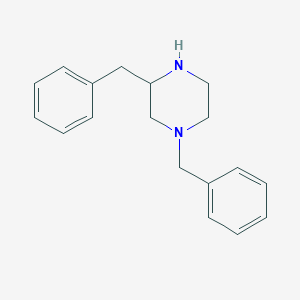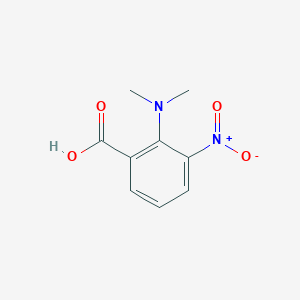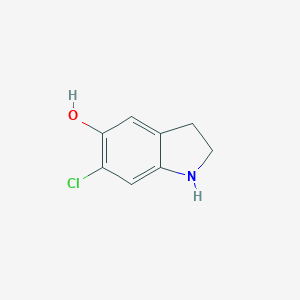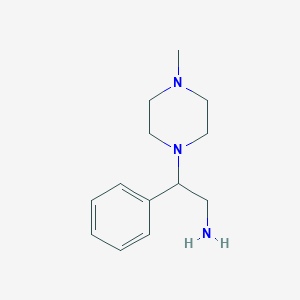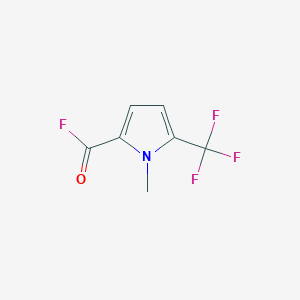
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a fluorinated pyrrole derivative that has been synthesized using various methods to explore its potential applications in different fields.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes, including proteases and kinases. This inhibition may lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride has various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can reduce inflammation and improve the survival rate of animals with certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride in lab experiments is its high potency and specificity. This compound has been shown to have a high affinity for certain enzymes, making it an ideal tool for studying their function. However, one of the main limitations of using this compound is its toxicity. Careful handling and disposal procedures must be followed to ensure the safety of researchers and the environment.
Orientations Futures
There are many potential future directions for research on 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the study of the mechanism of action of this compound and its potential interactions with other molecules. Additionally, new synthesis methods may be developed to produce this compound more efficiently and with higher purity. Finally, the potential use of this compound in other fields, such as materials science and catalysis, may also be explored.
Méthodes De Synthèse
The synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride has been achieved using different methods. One of the most common methods involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid with thionyl chloride, followed by treatment with hydrogen fluoride. Another method involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid with oxalyl chloride, followed by treatment with hydrogen fluoride. These methods have been optimized to produce high yields of 1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride with high purity.
Applications De Recherche Scientifique
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride has been extensively studied for its potential applications in different fields of scientific research. One of the main applications of this compound is in the field of medicinal chemistry, where it has been used as a building block for the synthesis of various biologically active compounds. It has also been studied for its potential use in the development of new drugs for the treatment of cancer, inflammation, and other diseases.
Propriétés
Numéro CAS |
170693-22-8 |
|---|---|
Nom du produit |
1-Methyl-5-(trifluoromethyl)-1H-pyrrole-2-carbonyl fluoride |
Formule moléculaire |
C7H5F4NO |
Poids moléculaire |
195.11 g/mol |
Nom IUPAC |
1-methyl-5-(trifluoromethyl)pyrrole-2-carbonyl fluoride |
InChI |
InChI=1S/C7H5F4NO/c1-12-4(6(8)13)2-3-5(12)7(9,10)11/h2-3H,1H3 |
Clé InChI |
ZGCBXCJMIYVEFA-UHFFFAOYSA-N |
SMILES |
CN1C(=CC=C1C(F)(F)F)C(=O)F |
SMILES canonique |
CN1C(=CC=C1C(F)(F)F)C(=O)F |
Synonymes |
1H-Pyrrole-2-carbonylfluoride,1-methyl-5-(trifluoromethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



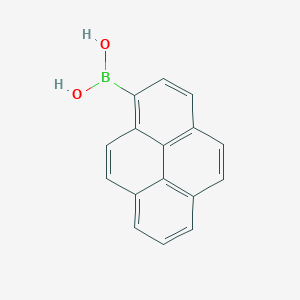
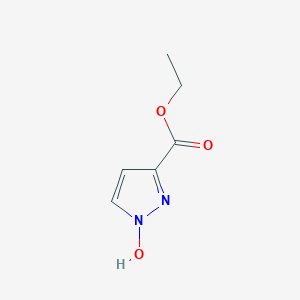
![2-(2-Aminobenzo[d]thiazol-4-yl)ethanol](/img/structure/B70805.png)
![2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-[2-[6-oxo-2-(phenylmethoxycarbonylamino)-3H-purin-9-yl]acetyl]amino]acetic acid](/img/structure/B70807.png)
![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
